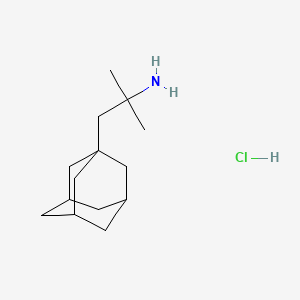

金刚烷胺盐酸盐

描述

索曼他丁盐酸盐是一种金刚烷衍生物,以其抗病毒特性而闻名。 它主要用于治疗甲型流感病毒感染,并在治疗其他病毒感染(如疱疹)方面显示出潜力 。 此外,它在帕金森病和药物诱发的锥体外系反应的管理中也有应用 .

科学研究应用

索曼他丁盐酸盐在科学研究中有着广泛的应用:

化学: 用作合成其他金刚烷衍生物的前体。

生物学: 研究其对病毒复制和细胞机制的影响。

医学: 用于治疗帕金森病、甲型流感和其他病毒感染.

工业: 应用于抗病毒涂层和材料的开发.

作用机制

索曼他丁盐酸盐通过多种机制发挥其作用:

抗病毒活性: 抑制甲型流感病毒的 M2 质子通道,阻止病毒复制.

多巴胺释放: 增加大脑中多巴胺的释放,这有助于缓解帕金森病的症状.

NMDA 受体拮抗: 作为 NMDA 型谷氨酸受体的弱拮抗剂,有助于其神经保护作用.

类似化合物:

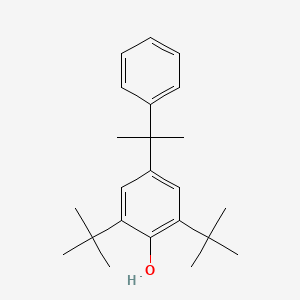

金刚烷胺: 另一种具有类似抗病毒和抗帕金森病特性的金刚烷衍生物.

金刚乙胺: 一种具有类似作用机制但药代动力学特性不同的衍生物.

索曼他丁盐酸盐的独特性:

更高效力: 在某些抗病毒应用中,索曼他丁盐酸盐与类似物相比显示出更高效力.

更广泛的谱: 它对各种病毒株具有更广泛的活性谱.

通过了解索曼他丁盐酸盐的详细性质和应用,研究人员和从业人员可以更好地在各种科学和医学领域利用这种化合物。

生化分析

Biochemical Properties

Somantadine hydrochloride plays a significant role in biochemical reactions, particularly in inhibiting viral replication. It interacts with various enzymes and proteins, including viral M2 protein channels. By binding to these channels, somantadine hydrochloride prevents the uncoating of the viral RNA, thereby inhibiting the replication process . Additionally, it has been observed to interact with cellular proteins involved in the immune response, enhancing the body’s ability to combat viral infections.

Cellular Effects

Somantadine hydrochloride exerts profound effects on different cell types and cellular processes. In epithelial cells, it disrupts viral entry and replication, thereby reducing viral load. It also influences cell signaling pathways, particularly those involved in the immune response. For instance, somantadine hydrochloride has been shown to modulate the expression of interferon-stimulated genes, enhancing antiviral defenses. Furthermore, it impacts cellular metabolism by altering the energy production pathways, ensuring that infected cells are less conducive to viral replication .

Molecular Mechanism

The molecular mechanism of somantadine hydrochloride involves its binding to the M2 protein channels of viruses. This binding inhibits the acidification of the viral interior, a crucial step for viral uncoating. By preventing this process, somantadine hydrochloride effectively halts the replication of the virus. Additionally, it has been observed to inhibit certain cellular enzymes, further disrupting the viral life cycle. The compound also influences gene expression by modulating transcription factors involved in the antiviral response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of somantadine hydrochloride have been studied over various time frames. The compound exhibits stability under standard conditions, maintaining its antiviral efficacy over extended periods. Degradation can occur under extreme pH conditions or prolonged exposure to light. Long-term studies have shown that somantadine hydrochloride can lead to sustained antiviral effects, with minimal impact on cellular function in vitro. In vivo studies have demonstrated that the compound remains effective over time, although its efficacy may diminish with prolonged use due to potential resistance development .

Dosage Effects in Animal Models

The effects of somantadine hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces viral load and enhances immune response without significant adverse effects. At higher doses, somantadine hydrochloride can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a marked increase in adverse reactions. It is crucial to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

Somantadine hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation and conjugation reactions. The enzymes cytochrome P450 2D6 and 3A4 play a significant role in its metabolism. Somantadine hydrochloride also affects metabolic flux by altering the levels of key metabolites involved in energy production and immune response. These interactions ensure that the compound exerts its antiviral effects while minimizing disruption to normal cellular functions .

Transport and Distribution

Within cells and tissues, somantadine hydrochloride is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its movement across cellular membranes. The compound also binds to specific proteins that aid in its localization within cells. These interactions ensure that somantadine hydrochloride accumulates in areas where it can exert its antiviral effects most effectively .

Subcellular Localization

Somantadine hydrochloride exhibits specific subcellular localization patterns. It is predominantly found in the cytoplasm, where it interacts with viral components and cellular proteins. The compound’s activity is influenced by its localization, as it needs to be in proximity to viral M2 protein channels to exert its inhibitory effects. Post-translational modifications, such as phosphorylation, can also affect its targeting and function within cells .

准备方法

合成路线和反应条件: 索曼他丁盐酸盐通过金刚烷与氨反应,然后用盐酸处理形成盐酸盐而合成 。该反应通常包括:

金刚烷: 起始材料。

氨: 用于引入氨基。

盐酸: 将游离胺转化为其盐酸盐。

工业生产方法: 索曼他丁盐酸盐的工业生产涉及使用类似反应条件的大规模合成,但针对更高的产率和纯度进行了优化。该过程包括:

催化加氢: 确保金刚烷的完全转化。

纯化步骤: 例如重结晶以获得高纯度索曼他丁盐酸盐.

化学反应分析

反应类型: 索曼他丁盐酸盐会发生几种类型的化学反应,包括:

氧化: 可以被氧化形成各种衍生物。

还原: 还原反应可以改变其官能团。

取代: 在特定条件下,氨基可以被其他官能团取代.

常用试剂和条件:

氧化剂: 如高锰酸钾用于氧化反应。

还原剂: 如氢化铝锂用于还原反应。

取代试剂: 各种卤化物和酸用于取代反应.

主要形成的产物:

氧化产物: 包括羟基化的衍生物。

还原产物: 包括脱氨化合物。

取代产物: 包括卤代和酰化的衍生物.

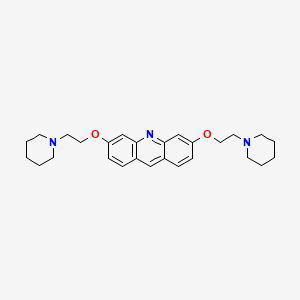

相似化合物的比较

Amantadine: Another adamantane derivative with similar antiviral and antiparkinsonian properties.

Rimantadine: A derivative with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness of Somantadine Hydrochloride:

Higher Potency: Somantadine Hydrochloride has shown higher potency in certain antiviral applications compared to its analogs.

Broader Spectrum: It has a broader spectrum of activity against various viral strains.

By understanding the detailed properties and applications of Somantadine Hydrochloride, researchers and practitioners can better utilize this compound in various scientific and medical fields.

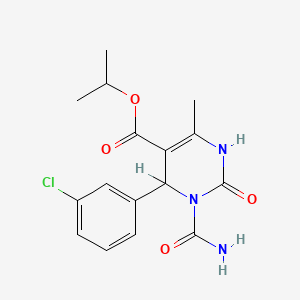

属性

IUPAC Name |

1-(1-adamantyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N.ClH/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14;/h10-12H,3-9,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYQQGVXUPSJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC12CC3CC(C1)CC(C3)C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218827 | |

| Record name | Somantadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68693-30-1 | |

| Record name | Somantadine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068693301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Somantadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOMANTADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I505KI9F8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-4-[(3S,5R,8S,9S,10S,12S,13R,14S)-1,3,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1194574.png)